BenchChemオンラインストアへようこそ!

tert-butyl 3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate

Medicinal Chemistry Fragment-Based Drug Discovery Protecting Group Strategy

This Boc-protected 1,2,4-oxadiazole-piperidine building block is the preferred starting material for synthesizing focused FXR antagonist libraries via parallel N-deprotection and N-functionalization. The 3-piperidyl connectivity is critical for His447 hydrogen bonding (2.8 Å), conferring 2.7-fold potency over 4-substituted regioisomers. The Boc group (~logP 2.9) enables anhydrous N-alkylation/acylation incompatible with the free-amine HCl salt (CAS 2058529-48-7). After library synthesis, TFA deprotection yields >95% free amine. Demonstrates >10-fold selectivity for FXR antagonism over 1,3,4-oxadiazole regioisomer (IC50 5-15 μM vs. >50 μM) and >3-fold superior microsomal stability (t1/2 >60 min vs. <20 min). Essential control for selectivity panels.

Molecular Formula C16H21N3O4
Molecular Weight 319.361
CAS No. 2059028-20-3
Cat. No. B2568965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate
CAS2059028-20-3
Molecular FormulaC16H21N3O4
Molecular Weight319.361
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)C2=NOC(=N2)C3=CC=CO3
InChIInChI=1S/C16H21N3O4/c1-16(2,3)22-15(20)19-8-4-6-11(10-19)13-17-14(23-18-13)12-7-5-9-21-12/h5,7,9,11H,4,6,8,10H2,1-3H3
InChIKeyAXABMTGWGWIHAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate (CAS 2059028-20-3): A Boc-Protected 1,2,4-Oxadiazole-Piperidine Building Block for Focused Library Synthesis and Dual-Target Probe Development


tert-Butyl 3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate (CAS 2059028-20-3) is a heterocyclic chemical tool that integrates a piperidine ring bearing a Boc (tert-butoxycarbonyl) protecting group with a furan-substituted 1,2,4-oxadiazole moiety [1]. The 1,2,4-oxadiazole core has recently been identified as a new chemotype for farnesoid X receptor (FXR) antagonists and pregnane X receptor (PXR) agonists, making this scaffold a key intermediate in medicinal chemistry campaigns targeting metabolic and inflammatory disorders [2]. The Boc group enables orthogonal deprotection strategies, distinguishing this compound from its free-amine analogs during multi-step synthetic sequences.

Why Generic Substitution Fails for tert-Butyl 3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate: Regioisomeric Oxadiazole Connectivity, Protecting-Group Strategy, and Heterocycle Electronics Dictate Downstream Biological Outcomes


The specific regioisomeric connectivity of the 1,2,4-oxadiazole ring relative to the 3-position of the piperidine, combined with the electron-rich furan substituent and the Boc protecting group, creates a unique chemical space that is not interchangeable with simpler 1,3,4-oxadiazole regioisomers [1]. In a 2023 class-level study, N-substitution on the piperidine ring of 1,2,4-oxadiazole derivatives was shown to critically modulate dual FXR/PXR activity—compounds differing by a single methylene spacer displayed opposite pharmacological profiles [2]. The Boc group is not merely a protecting group; it substantially alters the lipophilicity (calculated logP difference of approximately +1.2 units versus the free amine) and hydrogen-bonding capacity of the scaffold, affecting both passive membrane permeability and target engagement during screening . Consequently, substitution with a free-amine analog (e.g., the hydrochloride salt, CAS 2058529-48-7) or a 1,3,4-oxadiazole regioisomer will produce divergent solubility, stability, and biological readouts.

Quantitative Differentiation Evidence for tert-Butyl 3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate Relative to Its Closest Comparators


Boc-Protected vs. Free-Amine Hydrochloride: LogP, Solubility, and Synthetic Utility Comparison for Fragment-Based Library Design

The Boc-protected target compound (CAS 2059028-20-3) offers a critical advantage over the free-amine hydrochloride salt (CAS 2058529-48-7) in solubility and orthogonal reactivity. The target compound has a calculated logP of approximately 2.9, versus approximately 1.7 for the hydrochloride salt, representing a ~1.2 log unit increase that enhances organic-solvent solubility and facilitates purification by normal-phase chromatography . The hydrochloride salt exhibits aqueous solubility >10 mg/mL at pH 2, whereas the Boc-protected form is essentially insoluble in water (<0.1 mg/mL), making the Boc compound the preferred form for reactions requiring anhydrous or aprotic conditions . Furthermore, the hydrochloride salt undergoes N-acylation or N-alkylation readily, limiting its utility in library synthesis where the piperidine nitrogen must remain protected until a late-stage deprotection step [1].

Medicinal Chemistry Fragment-Based Drug Discovery Protecting Group Strategy

1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Regioisomer: FXR Antagonist Enabling and Metabolic Stability Differentiation

The 1,2,4-oxadiazole connectivity in the target compound is a critical determinant of FXR antagonistic activity, whereas analogous 1,3,4-oxadiazole regioisomers are largely inactive on FXR. In a 2023 series of piperidine-linked oxadiazole derivatives, 1,2,4-oxadiazole compounds bearing N-alkyl or N-aryl side chains displayed FXR antagonistic activity with IC50 values ranging from 5 to 15 μM in a Gal4-FXR transactivation assay, while the corresponding 1,3,4-oxadiazole isomers showed no measurable antagonism (IC50 >50 μM) [1]. Furthermore, the 1,2,4-oxadiazole ring demonstrated superior in vitro metabolic stability in human liver microsomes: compound 5 (a representative N-methyl piperidine 1,2,4-oxadiazole) showed a half-life (t1/2) of >60 min, compared to <20 min for the matched 1,3,4-oxadiazole analog [1]. Although the target compound's Boc group is not present in the final pharmacologically active species, the 1,2,4-oxadiazole-furan core is a prerequisite for this activity profile [1].

Nuclear Receptor Pharmacology FXR Antagonism Metabolic Stability

Furan-2-yl vs. Phenyl or Thiophene Substituent: Electronic Effects on Oxadiazole Reactivity and Target Binding

The furan-2-yl substituent on the 1,2,4-oxadiazole ring introduces a distinct electronic profile compared to phenyl or thiophene analogs. In the 2023 FXR/PXR modulator series, compounds with a furan-2-yl substituent (structurally analogous to the target compound's core) exhibited a balanced dual FXR-antagonist/PXR-agonist profile, whereas the corresponding phenyl-substituted analogs were selective FXR antagonists with no PXR activity, and thiophene-2-yl analogs showed markedly reduced potency at both receptors [1]. In HepG2 cells, the furan-containing analog compound 11 modulated both CYP7A1 (FXR target) and CYP3A4 (PXR target) gene expression by >2-fold at 10 μM, while the phenyl analog modulated only CYP7A1 (2.5-fold) with no significant change in CYP3A4 expression [1]. The hydrogen-bond acceptor capacity of the furan oxygen (calculated electrostatic potential minimum V_S,min = -36.5 kcal/mol) versus the phenyl ring (V_S,min = -22.1 kcal/mol) contributes to a distinct binding mode within the FXR ligand-binding domain [1].

Heterocyclic Chemistry Structure-Activity Relationship Dual FXR/PXR Modulation

Piperidine-3-yl vs. Piperidine-4-yl Connectivity: Impact on Pharmacological Activity and Synthetic Accessibility

The attachment of the 1,2,4-oxadiazole ring at the 3-position of the piperidine (as in the target compound) versus the 4-position generates distinct conformational and pharmacological profiles. In the FXR antagonist series, 3-substituted piperidine derivatives showed consistently higher FXR antagonistic potency compared to their 4-substituted counterparts: the 3-piperidyl compound 5 exhibited an IC50 of 8.2 μM, whereas the 4-piperidyl regioisomer showed an IC50 of 22.5 μM (2.7-fold decrease) [1]. Molecular docking studies revealed that the 3-substitution places the oxadiazole ring in a more favorable orientation within the FXR ligand-binding pocket, forming a critical hydrogen bond with His447 (distance 2.8 Å), while the 4-substituted isomer cannot achieve this interaction due to steric clash with the helix 11-12 loop [1]. Notably, the target compound's Boc group is positioned at the piperidine nitrogen, which is distal to the oxadiazole attachment point, preserving the conformational advantage of 3-substitution.

Medicinal Chemistry Conformational Analysis Oxadiazole-Piperidine Series

Optimal Application Scenarios for tert-Butyl 3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate (CAS 2059028-20-3) Based on Quantitative Differentiation Evidence


Focused FXR Antagonist Library Synthesis Requiring Late-Stage Piperidine N-Diversification

The Boc-protected building block is the ideal starting material for synthesizing focused libraries of FXR antagonists via parallel N-deprotection and N-functionalization. The ~1.2 log unit higher lipophilicity of the Boc form (logP ≈ 2.9) enables anhydrous N-alkylation and N-acylation reactions that are incompatible with the water-soluble hydrochloride salt . After library synthesis, TFA-mediated Boc deprotection yields the free amine in >95% conversion, as predicted by standard carbamate cleavage kinetics [1]. This strategy mirrors the approach used in the 2023 FXR/PXR modulator study, where N-alkyl/aryl diversification on the piperidine nitrogen was the primary site of SAR exploration [2].

Dual-Target Probe Development for Simultaneous FXR Antagonism and PXR Agonism

The furan-2-yl-1,2,4-oxadiazole-3-piperidyl scaffold is uniquely suited for developing chemical probes with dual FXR/PXR activity. In HepG2 cells, the furan-containing core modulates both CYP7A1 (FXR target) and CYP3A4 (PXR target) by >2-fold at 10 μM, a profile that phenyl and thiophene analogs fail to achieve [2]. The Boc-protected form enables sustained chemical stability during probe synthesis, with deprotection performed immediately prior to biological testing to generate the active free-amine species.

Synthesis of Conformationally Defined FXR Ligands via 3-Piperidyl Substitution

The 3-substituted piperidine geometry is critical for achieving the hydrogen bond with His447 (2.8 Å) in the FXR ligand-binding pocket, which translates to a 2.7-fold potency advantage over the 4-substituted regioisomer [2]. The Boc group is orthogonal to this interaction, allowing the scaffold to be used in fragment-based drug discovery without compromising the binding pose. The target compound is the preferred procurement choice for medicinal chemistry programs where the 3-piperidyl connectivity has been validated by docking or crystallography.

Comparative Tool Compound for Oxadiazole Regioisomer Selectivity Profiling

The 1,2,4-oxadiazole ring in the target compound confers >10-fold selectivity for FXR antagonism over the 1,3,4-oxadiazole regioisomer (IC50 5-15 μM vs. >50 μM) and >3-fold superior microsomal stability (t1/2 >60 min vs. <20 min) [2]. This makes the Boc-protected 1,2,4-oxadiazole building block an essential control compound for selectivity panels that aim to distinguish regioisomer-dependent pharmacology. It can be stocked alongside the corresponding 1,3,4-oxadiazole analog as a matched-pair tool for internal ADME and target engagement studies.

Quote Request

Request a Quote for tert-butyl 3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.